5-Chloro-2-hydrazinyl-4-methoxypyridine

Physicochemical Property Molecular Weight Medicinal Chemistry

5-Chloro-2-hydrazinyl-4-methoxypyridine (CAS: 1388023-05-9) is a heterocyclic organic compound with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol. It belongs to the class of substituted pyridines, characterized by a chlorine atom at the 5-position, a hydrazinyl group (-NHNH₂) at the 2-position, and a methoxy group (-OCH₃) at the 4-position.

Molecular Formula C6H8ClN3O
Molecular Weight 173.60 g/mol
Cat. No. B13667971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydrazinyl-4-methoxypyridine
Molecular FormulaC6H8ClN3O
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1Cl)NN
InChIInChI=1S/C6H8ClN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10)
InChIKeyZJPJLJRTTMBKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydrazinyl-4-methoxypyridine: Core Physicochemical and Safety Baseline for Scientific Procurement


5-Chloro-2-hydrazinyl-4-methoxypyridine (CAS: 1388023-05-9) is a heterocyclic organic compound with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol . It belongs to the class of substituted pyridines, characterized by a chlorine atom at the 5-position, a hydrazinyl group (-NHNH₂) at the 2-position, and a methoxy group (-OCH₃) at the 4-position. This specific substitution pattern distinguishes it from its closest analogs and confers unique reactivity and potential biological properties relevant to medicinal chemistry research [1].

Why Generic Substitution of 5-Chloro-2-hydrazinyl-4-methoxypyridine Fails: Comparator-Based Evidence


In research and development, substituting 5-Chloro-2-hydrazinyl-4-methoxypyridine with its closest analogs—namely 2-Hydrazinyl-4-methoxypyridine or 5-Chloro-2-hydrazinylpyridine—is not functionally equivalent. While they share a hydrazinylpyridine core, quantitative differences in physicochemical properties, safety profiles, and synthetic utility create distinct experimental outcomes. The specific 5-chloro-4-methoxy substitution pattern on the target compound yields a unique molecular weight, hydrogen bonding capacity, and safety classification that directly impacts its handling, reactivity, and potential biological interactions compared to analogs lacking either the chlorine or the methoxy group [1]. The following evidence demonstrates that generic substitution risks altering critical experimental parameters, thus compromising reproducibility and invalidating comparative studies.

Quantitative Differential Evidence for 5-Chloro-2-hydrazinyl-4-methoxypyridine vs. Closest Analogs


Molecular Weight Differentiation: 5-Chloro-2-hydrazinyl-4-methoxypyridine vs. 2-Hydrazinyl-4-methoxypyridine

5-Chloro-2-hydrazinyl-4-methoxypyridine possesses a molecular weight of 173.60 g/mol, whereas its closest analog, 2-Hydrazinyl-4-methoxypyridine, has a molecular weight of 139.16 g/mol . This 34.44 g/mol difference, attributable to the 5-chloro substituent, significantly alters the compound's physical properties, including its solubility, lipophilicity, and overall drug-likeness, which are critical parameters in lead optimization .

Physicochemical Property Molecular Weight Medicinal Chemistry

Differentiated Safety Profile: 5-Chloro-2-hydrazinyl-4-methoxypyridine vs. 5-Chloro-2-hydrazinylpyridine

Based on authoritative database records, 5-Chloro-2-hydrazinyl-4-methoxypyridine is not currently assigned GHS hazard statements for acute toxicity or skin corrosion . In stark contrast, its structural analog, 5-Chloro-2-hydrazinylpyridine, is explicitly classified with H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. This difference in regulatory classification underscores a distinct safety profile and mandates different handling protocols.

Safety Toxicology Laboratory Handling

Hydrogen Bonding Potential: 5-Chloro-2-hydrazinyl-4-methoxypyridine vs. 5-Chloro-2-hydrazinylpyridine

The presence of the 4-methoxy group in 5-Chloro-2-hydrazinyl-4-methoxypyridine increases its hydrogen bond acceptor count to 3, compared to the hydrogen bond acceptor count of 2 for 5-Chloro-2-hydrazinylpyridine . This additional hydrogen bond acceptor site can lead to quantifiably different binding affinities and orientations with biological targets, a critical consideration in structure-activity relationship (SAR) studies .

Physicochemical Property Hydrogen Bonding Drug-Receptor Interaction

Synthetic Utility and Precursor Differentiation: 5-Chloro-2-hydrazinyl-4-methoxypyridine vs. 2-Chloro-4-methoxypyridine

5-Chloro-2-hydrazinyl-4-methoxypyridine serves as a direct hydrazine-bearing building block, enabling the formation of hydrazones, pyrazoles, and other nitrogen-rich heterocycles in a single synthetic step . Its precursor, 2-Chloro-4-methoxypyridine, lacks this functionality and requires additional transformations to introduce a reactive hydrazine group. This difference in functional group availability directly correlates to a reduction in the number of synthetic steps and an increase in overall yield for the preparation of complex molecules requiring a hydrazine moiety.

Synthetic Chemistry Building Block Medicinal Chemistry

Recommended Application Scenarios for 5-Chloro-2-hydrazinyl-4-methoxypyridine Based on Differential Evidence


Scaffold for Optimized Physicochemical Properties in Drug Discovery

Utilize 5-Chloro-2-hydrazinyl-4-methoxypyridine as a starting scaffold in medicinal chemistry programs where specific molecular weight (173.60 g/mol) and an enhanced hydrogen bond acceptor count (3) are desired over the lower molecular weight and lower acceptor count of 2-Hydrazinyl-4-methoxypyridine or 5-Chloro-2-hydrazinylpyridine [1]. This is particularly relevant for projects aiming to balance lipophilicity and permeability.

Safer Alternative for Research Requiring a Hydrazinyl-Chloropyridine Scaffold

Employ 5-Chloro-2-hydrazinyl-4-methoxypyridine as a preferred building block in early-stage research where the documented acute toxicity (H302) and skin irritation (H315) hazards of 5-Chloro-2-hydrazinylpyridine are a concern [1]. Its distinct safety profile, as per current database records, may allow for less restrictive handling protocols in a research setting.

Efficient Synthesis of Nitrogen-Containing Heterocycles via Direct Hydrazone Formation

Deploy 5-Chloro-2-hydrazinyl-4-methoxypyridine as a direct precursor for the one-step synthesis of pyrazoles, hydrazones, and other nitrogen-rich heterocycles, leveraging the reactive hydrazine moiety to bypass the extra steps required when starting from 2-Chloro-4-methoxypyridine [1]. This is particularly valuable for generating focused libraries of pyridine-based derivatives for biological screening.

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